4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid
Overview
Description
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid typically involves the introduction of the benzyloxy and trifluoromethyl groups onto a benzoic acid derivative. One common method involves the trifluoromethylation of a benzyloxy-substituted benzene ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like copper or palladium complexes to facilitate the trifluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives.
Scientific Research Applications
4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The benzyloxy group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzeneboronic acid
- 4-(Trifluoromethyl)benzoyl chloride
Uniqueness
Compared to similar compounds, 4-(Benzyloxy)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both benzyloxy and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
4-phenylmethoxy-3-(trifluoromethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)12-8-11(14(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUDZLWMGWNCIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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